Cas no 2580093-75-8 (ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate)

ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate 化学的及び物理的性質
名前と識別子
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- EN300-27723719
- ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate
- 2580093-75-8
-
- インチ: 1S/C13H19NO3/c1-3-17-13(16)12(10(2)15)14-9-11-7-5-4-6-8-11/h4-8,10,12,14-15H,3,9H2,1-2H3/t10-,12+/m1/s1
- InChIKey: WPDDHSKEDUFLEW-PWSUYJOCSA-N
- ほほえんだ: O[C@H](C)[C@@H](C(=O)OCC)NCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 237.13649347g/mol
- どういたいしつりょう: 237.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27723719-5.0g |
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate |
2580093-75-8 | 95.0% | 5.0g |
$2608.0 | 2025-03-20 | |
Enamine | EN300-27723719-0.5g |
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate |
2580093-75-8 | 95.0% | 0.5g |
$864.0 | 2025-03-20 | |
Enamine | EN300-27723719-5g |
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate |
2580093-75-8 | 5g |
$2608.0 | 2023-09-10 | ||
Enamine | EN300-27723719-1g |
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate |
2580093-75-8 | 1g |
$900.0 | 2023-09-10 | ||
Enamine | EN300-27723719-0.1g |
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate |
2580093-75-8 | 95.0% | 0.1g |
$792.0 | 2025-03-20 | |
Enamine | EN300-27723719-10g |
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate |
2580093-75-8 | 10g |
$3868.0 | 2023-09-10 | ||
Enamine | EN300-27723719-2.5g |
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate |
2580093-75-8 | 95.0% | 2.5g |
$1763.0 | 2025-03-20 | |
Enamine | EN300-27723719-0.05g |
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate |
2580093-75-8 | 95.0% | 0.05g |
$756.0 | 2025-03-20 | |
Enamine | EN300-27723719-1.0g |
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate |
2580093-75-8 | 95.0% | 1.0g |
$900.0 | 2025-03-20 | |
Enamine | EN300-27723719-10.0g |
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate |
2580093-75-8 | 95.0% | 10.0g |
$3868.0 | 2025-03-20 |
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoateに関する追加情報
Recent Advances in the Study of Ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate (CAS: 2580093-75-8)
Ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate (CAS: 2580093-75-8) is a chiral compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug synthesis and medicinal chemistry. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic disorders. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.
One of the most notable advancements in the study of ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate is its application in the synthesis of β-amino acids, which are crucial building blocks for peptidomimetics and other bioactive compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the enantioselective synthesis of β-amino acid derivatives, which exhibited promising activity against neurodegenerative diseases. The study utilized a novel catalytic system to achieve high enantiomeric purity, underscoring the compound's versatility in asymmetric synthesis.
In addition to its synthetic applications, ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate has been investigated for its direct biological effects. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters explored its potential as an inhibitor of key enzymes involved in metabolic pathways. The compound showed moderate inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications, suggesting its potential as a lead compound for further optimization. These findings open new avenues for the development of therapeutics targeting metabolic disorders.
Another area of interest is the compound's role in drug delivery systems. A 2024 study published in Molecular Pharmaceutics investigated the use of ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate as a chiral auxiliary in the design of prodrugs. The researchers demonstrated that the compound could enhance the bioavailability and targeted delivery of poorly soluble drugs, particularly in the central nervous system. This application leverages the compound's unique stereochemistry and functional groups to improve drug efficacy and reduce side effects.
Despite these promising developments, challenges remain in the large-scale production and optimization of ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate. Recent efforts have focused on improving synthetic routes to increase yield and reduce costs. A 2023 patent application highlighted a scalable method for the compound's synthesis using biocatalysis, which offers environmental and economic advantages over traditional chemical methods. This innovation could facilitate broader adoption of the compound in industrial and pharmaceutical settings.
In conclusion, ethyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate (CAS: 2580093-75-8) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications range from asymmetric synthesis to direct therapeutic effects and drug delivery enhancements. Ongoing research aims to address production challenges and further explore its potential in treating neurological and metabolic disorders. As new studies emerge, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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